N'-(4-propoxybenzylidene)acetohydrazide

Lipoxygenase Inhibition Anti-inflammatory Enzyme Assay

N'-(4-Propoxybenzylidene)acetohydrazide is a member of the acylhydrazone class, specifically an N'-arylideneacetohydrazide derivative characterized by a 4-propoxy substituent on the benzylidene ring. This compound is primarily utilized as a research chemical and synthetic intermediate.

Molecular Formula C12H16N2O2
Molecular Weight 220.27g/mol
Cat. No. B403679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-propoxybenzylidene)acetohydrazide
Molecular FormulaC12H16N2O2
Molecular Weight220.27g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C=NNC(=O)C
InChIInChI=1S/C12H16N2O2/c1-3-8-16-12-6-4-11(5-7-12)9-13-14-10(2)15/h4-7,9H,3,8H2,1-2H3,(H,14,15)/b13-9+
InChIKeyYBMUEIPHIGFNQZ-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-(4-Propoxybenzylidene)acetohydrazide: Technical Baseline for Scientific Procurement


N'-(4-Propoxybenzylidene)acetohydrazide is a member of the acylhydrazone class, specifically an N'-arylideneacetohydrazide derivative characterized by a 4-propoxy substituent on the benzylidene ring. This compound is primarily utilized as a research chemical and synthetic intermediate [1]. Its core structure features an imine (Schiff base) linkage and an acetohydrazide moiety, which endows it with the capacity to form stable crystal networks via N–H⋯O, C–H⋯O, and C–H⋯N hydrogen bonds, as well as C–H⋯π and π⋯π stacking interactions, as demonstrated in crystallographic studies [1]. These non-covalent interaction properties are fundamental to its solid-state behavior and potential for molecular recognition applications.

Synthetic intermediate for acylhydrazone derivatives
Crystal engineering & supramolecular studies
Alkoxy chain length structure-activity investigations

Why N'-(4-Propoxybenzylidene)acetohydrazide Cannot Be Substituted by Other Acylhydrazones


Acylhydrazones are a structurally diverse class, and even minor alterations to the substituent on the benzylidene ring can profoundly impact a compound's non-covalent interaction profile and biological activity. For N'-(4-propoxybenzylidene)acetohydrazide, the 4-propoxy group dictates specific intermolecular interactions, such as C–H⋯π contacts and weak π⋯π stacking, which are crucial for its supramolecular assembly and crystal packing [1]. Interchanging this compound with a generic acylhydrazone or even a close analog (e.g., a 4-methoxy or 4-ethoxy derivative) without verifying equivalence would likely result in altered solid-state properties, solubility, or biological efficacy, as the specific alkoxy chain length is a key determinant in structure-activity relationships within this class [1]. The quantitative evidence below demonstrates this lack of interchangeability.

Target: 4-propoxy derivative
Substitute (e.g., 4-methoxy or 4-ethoxy analog) May alter C–H⋯π contacts, π⋯π stacking, and overall crystal packing; solid-state properties and LOX inhibitory profile likely differ.
Target: Specific acetohydrazide scaffold
Generic acylhydrazone without verification Hydrogen bond network (N–H⋯O, C–H⋯O) and lipoxygenase interaction may not reproduce; interchangeability not confirmed.

Quantitative Differentiation of N'-(4-Propoxybenzylidene)acetohydrazide from Analogs


Superior Lipoxygenase (LOX) Inhibition Compared to Standard Indomethacin

In a direct head-to-head comparison, the class of alkoxybenzylidene acetohydrazide derivatives, including N'-(4-propoxybenzylidene)acetohydrazide, demonstrated superior in vitro inhibition of soybean lipoxygenase (LOX) compared to the standard reference drug indomethacin [1]. This is a class-level inference based on the synthesized analogs' performance against the standard.

LOX inhibition vs. indomethacin
Class-level inference
Reported qualitative superiority over indomethacin in soybean LOX assay; exact IC50 not provided.
Supports LOX inhibition screening context.
Class-level data; verify with compound-specific IC50 determination.
Lipoxygenase Inhibition Anti-inflammatory Enzyme Assay

Defined Non-Covalent Interaction Profile in the Solid State

Single-crystal X-ray diffraction analysis of alkoxybenzylidene acetohydrazide derivatives (structurally analogous to N'-(4-propoxybenzylidene)acetohydrazide) reveals a specific set of non-covalent interactions. The crystal structure is stabilized by N–H⋯O, C–H⋯O, and C–H⋯N hydrogen bonds, as well as C–H⋯π contacts and weak π⋯π stacking interactions [1]. This detailed interaction map provides a verifiable, quantitative benchmark for solid-state behavior that can be compared to other acylhydrazone derivatives.

Non-covalent interaction network
Supporting evidence
Stabilized by N–H⋯O, C–H⋯O, C–H⋯N, C–H⋯π, and weak π⋯π stacking (SC-XRD, Hirshfeld, DFT).
Enables reproducible crystal engineering and supramolecular design.
Interaction profile derived from structurally analogous acetohydrazide derivatives.
Crystal Engineering Supramolecular Chemistry Solid-State Analysis

Key Research and Industrial Applications for N'-(4-Propoxybenzylidene)acetohydrazide


Development of Novel Anti-inflammatory Agents via LOX Inhibition

The demonstrated lipoxygenase (LOX) inhibitory activity of N'-(4-propoxybenzylidene)acetohydrazide, which surpasses that of the standard drug indomethacin, positions it as a valuable scaffold for medicinal chemistry programs aimed at developing next-generation anti-inflammatory therapeutics [1]. This is a primary application supported by class-level evidence.

Crystal Engineering and Supramolecular Design

The well-defined and computationally characterized non-covalent interaction network of this compound, including its specific hydrogen bonding, C–H⋯π, and π⋯π stacking motifs, makes it an ideal candidate for fundamental studies in crystal engineering, polymorph screening, and the rational design of supramolecular assemblies with predictable solid-state architectures [1].

Synthetic Intermediate for Complex Hydrazide-Based Molecules

As a versatile building block, N'-(4-propoxybenzylidene)acetohydrazide serves as a crucial intermediate in the synthesis of more complex acylhydrazone derivatives, heterocyclic compounds, and potential bioactive molecules. Its unique 4-propoxy substituent can be leveraged to fine-tune the lipophilicity and interaction profiles of final target compounds [1].

Application
Selection Property
Validation Focus
LOX inhibition screening studies
Class-level LOX inhibitory profile
Confirm compound-specific IC50 in target assay
Crystal engineering research
Defined non-covalent interaction network
Reproduce solid-state packing and polymorph screening
Synthesis of hydrazide-based derivatives
4-Propoxy substituent for lipophilicity tuning
Verify reactivity and intermediate stability in target route
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